molecular formula C19H20N2 B8593290 Dechloro desloratadine

Dechloro desloratadine

Cat. No.: B8593290
M. Wt: 276.4 g/mol
InChI Key: VEHMROQZMLRPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Antihistamine Chemistry

Dechloro desloratadine (B1670295) primarily emerges as a process-related impurity during the chemical synthesis of desloratadine. Desloratadine is the active metabolite of loratadine (B1675096) and a potent second-generation antihistamine. pharmaffiliates.comresearchgate.net The term "Dechloro desloratadine" can be ambiguous; it may refer to a desloratadine molecule entirely lacking its chlorine atom or, more commonly in manufacturing, to a group of positional isomers where the chlorine atom is absent from its correct position (position 8) and has been introduced elsewhere on the molecular structure. chemicea.comnih.gov

These compounds are considered structural analogs of desloratadine. For instance, isomers such as 8-Dechloro-7-chloro Desloratadine and 8-Dechloro-9-chloro Desloratadine arise from non-specific chlorination reactions during the manufacturing process. As structural analogs, they possess a core molecular framework identical to desloratadine but differ in the substitution pattern of the chlorine atom. This structural similarity makes their identification and separation from the main API a critical challenge in pharmaceutical production.

Significance in Pharmaceutical Quality Control and Drug Development Research

The primary significance of this compound compounds lies in their role as impurity reference standards in pharmaceutical quality control. chemicea.com Regulatory agencies require stringent monitoring of impurities in APIs to ensure product purity and consistency. Therefore, these specific analogs are synthesized and used as certified reference materials to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). researchgate.netaquigenbio.com

These analytical methods are essential for:

Impurity Profiling: Accurately identifying and quantifying the levels of this compound isomers in batches of desloratadine.

Method Validation (AMV): Ensuring that the analytical techniques are precise, accurate, and reliable for their intended purpose. aquigenbio.comclearsynth.comclearsynth.com

Regulatory Submissions: Providing comprehensive characterization data for Abbreviated New Drug Applications (ANDAs), where demonstrating the purity of the API is a critical requirement. aquigenbio.comclearsynth.com

In drug development, the study of such impurities and analogs contributes to a deeper understanding of structure-activity relationships (SAR). researchgate.net By analyzing how slight modifications to the molecular structure—such as altering the chlorine's position—affect the compound's properties, researchers can gain insights that may guide the design of new therapeutic agents. researchgate.net

Research Findings on Desloratadine and its Analogs

The table below summarizes key information for desloratadine and several of its dechloro- and other related impurities, which are monitored during pharmaceutical manufacturing.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Desloratadine100643-71-8C₁₉H₁₉ClN₂310.82
This compound38092-95-4C₁₉H₂₀N₂276.38
8-Dechloro-7-chloro Desloratadine1346601-53-3C₁₉H₁₉ClN₂310.82
8-Dechloro-9-chloro Desloratadine117811-13-9C₁₉H₁₉ClN₂310.82
8-Dechloro-10-chloro Desloratadine1346600-61-0C₁₉H₁₉ClN₂310.82
8-Dechloro-7-chloro-N-methyl Desloratadine1346600-30-3C₂₀H₂₁ClN₂324.85
8-Dechloro-10-chloro-N-methyl Desloratadine38092-90-9C₂₀H₂₁ClN₂324.85

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene

InChI

InChI=1S/C19H20N2/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15/h1-6,11,20H,7-10,12-13H2

InChI Key

VEHMROQZMLRPSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Dechloro Desloratadine

Mechanisms of Formation During Desloratadine (B1670295) Synthesis

The emergence of dechloro desloratadine as an impurity is often linked to specific steps in the multi-stage synthesis of loratadine (B1675096) and its subsequent conversion to desloratadine.

A significant pathway for the formation of the dechloro impurity occurs not through incomplete halogenation, but via a competitive dehalogenation side reaction during the synthesis of loratadine intermediates. This is particularly noted during the Grignard reaction step. In one synthetic route, a key intermediate is produced by reacting a Grignard reagent, such as methyl piperidyl magnesium bromide, with 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cycloheptene-5-one. evitachem.com The primary desired reaction is the nucleophilic addition of the Grignard reagent to the ketone carbonyl group. evitachem.com

However, a competitive reaction can occur where the highly nucleophilic Grignard reagent attacks the aromatic chlorine atom, leading to its displacement and the formation of the corresponding deschloro derivative. evitachem.com This side reaction, a form of halide displacement, generates a structural isomer that lacks the chlorine atom, which is then carried through subsequent steps to ultimately yield this compound. evitachem.com

Table 1: Key Parameters in Grignard-Mediated Dechloro Impurity Formation evitachem.com

ParameterDescription
Primary Reaction Nucleophilic addition of Grignard reagent to the ketone carbonyl.
Side Reaction Competitive dehalogenation via nucleophilic attack on the aromatic chlorine atom.
Key Reagents Methyl piperidyl magnesium bromide (Grignard), 8-chloro-substituted dibenzo[a,d]cycloheptene-5-one.
Resulting Impurity A deschloro derivative of the target intermediate.
Isolation Method Chromatographic techniques (e.g., column chromatography) or crystallization.

This compound can also be formed as a degradation product. Research indicates that desloratadine is sensitive to oxygen and can be degraded by atmospheric oxygen. google.com This oxidative degradation can lead to the formation of several impurities, including dechlorinated desloratadine. google.com Furthermore, desloratadine and its compositions are susceptible to decomposition and oxidation when formulated with certain acidic excipients, which can also result in the formation of impurities like this compound. dergipark.org.tr

Laboratory Synthesis and Isolation Methodologies for this compound

The intentional synthesis of this compound for use as a reference standard in analytical testing typically mirrors the final step in desloratadine production: the conversion from its N-substituted precursor. These methods primarily involve hydrolysis or base-mediated decarbethoxylation of the corresponding dechloro-loratadine molecule.

Acid hydrolysis is a documented method for converting loratadine to desloratadine, and the same principle applies to their dechloro analogs. google.com This process typically involves refluxing the precursor with a strong acid like hydrochloric acid (HCl) in a suitable solvent, followed by neutralization with a base to isolate the final compound. google.comgoogle.com For instance, loratadine can be hydrolyzed using ethanol (B145695) and HCl, followed by basification with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) and extraction. google.com

Alkaline hydrolysis, or saponification, is a widely cited method for the synthesis of desloratadine from loratadine, and by extension, this compound from its precursor. google.comgoogle.com This approach involves heating the precursor with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent. google.comgoogle.com The reaction cleaves the ethoxycarbonyl group from the piperidine (B6355638) ring. google.com Numerous variations of this method exist, differing in the choice of base, solvent, reaction time, and temperature, which in turn affect the yield and purity of the product. google.comgoogle.com Reaction times can be extensive, ranging from a few hours to several days, and yields can vary significantly. google.comgoogle.comgoogle.com

Table 2: Examples of Base-Mediated Synthesis Conditions for Desloratadine (Applicable to this compound Synthesis)

BaseSolventReaction TimeYieldReference
Potassium Hydroxide (KOH)Aqueous Ethanol64 hours77% google.comgoogle.com
Sodium Hydroxide (NaOH)70% Ethanol24 hours90-95% google.com
Sodium Hydroxide (NaOH)Absolute Ethanol4 daysNot specified google.com
Potassium Hydroxide (KOH)Industrial Methylated Spirit3 hoursNot specified google.com
Sodium Hydroxide (NaOH)Methanol (B129727)2 hours~85% (calculated from molar mass) google.com

Isolation of the synthesized compound often involves adding water to the reaction mixture to precipitate the product, which is then filtered, washed, and dried. google.com Further purification can be achieved through recrystallization from solvents like toluene (B28343) or methanol-isopropyl ether to achieve high purity (e.g., >99.7%). google.com

Industrial Production Considerations for Research Materials

When producing this compound as a research or reference material, several industrial considerations are paramount. The primary goal is to develop a process that is reproducible, scalable, and yields a product of high purity, which is essential for its use as an analytical standard. google.com

Existing synthesis methods, particularly the hydrolysis of the loratadine precursor, often present challenges that need to be addressed for efficient production. These challenges include:

Long Reaction Times: Many documented procedures require refluxing for extended periods, from 24 to 66 hours or even up to four days, which is inefficient for industrial-scale production. google.comgoogle.com

Impurity Profile: The resulting product is often colored and contains various impurities, necessitating extensive and sometimes costly purification steps to meet the stringent purity requirements for a reference standard (e.g., ICH guidelines). google.comgoogle.com

Variable Yields: Reported yields can range from 70% to 95%, and this variability can impact the cost-effectiveness of the process. google.comgoogle.com

Residual Solvents: The process must be optimized to ensure that residual solvents are kept at very low levels, in line with regulatory standards. google.com

An ideal industrial process for producing research-grade this compound would be economically viable, eco-friendly, and capable of consistently producing a stable, highly pure compound that meets all necessary regulatory and quality requirements. google.com

Advanced Chemical Characterization and Spectroscopic Analysis of Dechloro Desloratadine

Molecular Formula and General Structural Features

Dechloro desloratadine (B1670295) is a chemical compound characterized by the molecular formula C19H20N2. nih.govncats.io Structurally, it is identified as 6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo ncats.iocrslaboratories.comcyclohepta[1,2-b]pyridine. nih.govncats.io A key feature of this molecule is its achirality, meaning it is superimposable on its mirror image and does not have any stereocenters. nih.govncats.io Consequently, it does not exhibit optical activity. nih.govncats.io This tricyclic compound is closely related to the antihistamine desloratadine, from which it differs by the absence of a chlorine atom on the benzo-cyclohepta-pyridine ring system. fda.gov

Table 1: General Chemical Properties of Dechloro Desloratadine
PropertyValueReference
Molecular FormulaC19H20N2 nih.govncats.io
Molecular Weight276.38 g/mol nih.gov
Systematic Name6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo ncats.iocrslaboratories.comcyclohepta[1,2-b]pyridine nih.govncats.io
StereochemistryAchiral nih.govncats.io
Defined Stereocenters0 nih.govncats.io
Optical ActivityNone nih.gov

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The precise identification and characterization of this compound, particularly as an impurity in pharmaceutical manufacturing, rely on a suite of advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are fundamental to its detection and structural confirmation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method for the separation and quantification of this compound. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. rjptonline.orgasianpubs.org

While specific retention time data for this compound is not widely published, its chromatographic behavior can be predicted relative to its parent compound, desloratadine. This compound lacks the electronegative chlorine atom present in desloratadine. fda.gov This makes this compound slightly less polar. In a reversed-phase system, less polar compounds interact more strongly with the non-polar stationary phase, leading to longer retention times. Therefore, this compound is expected to have a later retention time than desloratadine under identical isocratic RP-HPLC conditions. Method parameters such as mobile phase composition, pH, and column type are optimized to achieve effective separation from desloratadine and other related impurities. researchgate.netresearchgate.net

Table 2: Example RP-HPLC Conditions for Analysis of Related Compounds (Desloratadine)
ParameterConditionReference
ColumnPhenomenex C18 (250mm x 4.6mm), 5µm rjptonline.org
Mobile PhaseMethanol: Water (70:30, v/v) rjptonline.org
Flow Rate1.0 ml/min rjptonline.org
Detection Wavelength242 nm rjptonline.org
Parent Compound Retention Time (Desloratadine)5.79 min rjptonline.org

Gas chromatography coupled with mass spectrometry (GC-MS) provides detailed structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. mdpi.com Upon entering the mass spectrometer, the this compound molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.

The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to follow pathways similar to those of desloratadine and loratadine (B1675096). researchgate.net Key fragmentation events would likely involve the piperidinylidene ring and the tricyclic core. Expected fragmentation could include:

Cleavage of the piperidine (B6355638) ring, leading to characteristic ions.

Fragmentation of the seven-membered cyclohepta ring.

Loss of small neutral molecules or radicals from the main structure.

The resulting mass spectrum, with its specific parent ion peak (m/z 276 for the molecular ion [M]⁺) and pattern of fragment ion peaks, allows for unambiguous identification of the compound. nih.gov

While this compound itself is achiral, it can exist as part of a mixture with other structural isomers (e.g., positional isomers where the nitrogen atom is in a different position on the pyridine (B92270) ring). These isomers would have the same molecular formula (C19H20N2) and molecular weight, making them indistinguishable by standard mass spectrometry alone.

Advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), are employed for isomeric differentiation. nih.govnih.gov In an MS/MS experiment, the molecular ion of a specific m/z is isolated and then subjected to further fragmentation. Positional isomers, due to the different locations of atoms, often produce distinct sets of fragment ions or the same fragments in significantly different relative abundances. nih.gov By comparing the unique MS/MS fragmentation patterns, it is possible to differentiate and identify specific isomers within a complex mixture, which is crucial for impurity profiling in pharmaceuticals. nih.gov

Conformational Analysis and Stereochemical Investigations

The stereochemical investigation of this compound is straightforward due to its molecular structure. The molecule is achiral, possessing a plane of symmetry and containing no chiral centers. nih.govncats.io Therefore, it does not exist as enantiomers or diastereomers and does not rotate plane-polarized light. nih.gov

However, the molecule does possess conformational flexibility. The seven-membered dihydrocyclohepta ring and the six-membered piperidine ring are not planar and can exist in various conformations, such as chair and boat forms. The interconversion between these conformations can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. Conformational analysis is important as the three-dimensional shape of a molecule can influence its chemical and physical properties. Studies on the parent compound, desloratadine, have utilized techniques such as Fourier-transform infrared spectroscopy (FTIR) to investigate chemical conformation and intermolecular interactions in the solid state, providing a basis for how this compound might be analyzed. nih.gov

Sophisticated Analytical Methodologies for Dechloro Desloratadine Quantification and Detection

Development and Validation of High-Sensitivity Assays

The development of high-sensitivity assays is paramount for the accurate measurement of impurities, which are often present at very low concentrations. Methodologies are chosen and optimized to provide the necessary selectivity to distinguish the impurity from the active pharmaceutical ingredient (API) and other related compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of pharmaceutical compounds and their metabolites or impurities in complex biological matrices. nih.govresearchgate.net Its high sensitivity and specificity make it ideal for preclinical research. While specific studies focusing solely on dechloro desloratadine (B1670295) are not prevalent, the methods developed for its parent compound, desloratadine, and its major metabolite, 3-hydroxydesloratadine (B129375), are directly applicable.

These methods typically employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma. nih.govnih.gov Chromatographic separation is often achieved on a C18 column, followed by detection using a mass spectrometer in multiple reaction monitoring (MRM) mode, which ensures high selectivity. researchgate.netamazonaws.com For instance, a validated LC-MS/MS method for desloratadine in human plasma utilized an Xbridge C18 column with an isocratic mobile phase and detected the proton adducts of the analyte and its deuterated internal standard. nih.gov Such a system can be readily adapted to include the specific mass transition for dechloro desloratadine, allowing for its simultaneous quantification.

Key parameters from a representative LC-MS/MS method for desloratadine, adaptable for this compound, are detailed below.

ParameterDescriptionReference
InstrumentationLiquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) nih.govresearchgate.net
Ionization ModePositive Ion Electrospray (ESI+) amazonaws.com
ColumnXbridge C18 (50 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase10 mM ammonium (B1175870) formate (B1220265) : methanol (B129727) (20:80, v/v) nih.gov
Extraction MethodLiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) nih.govnih.gov
Mass Transition (Desloratadine)m/z 311.2 → 259.2 nih.govresearchgate.net

Spectrophotometric and spectrofluorimetric methods offer simpler, more cost-effective alternatives to LC-MS/MS for certain applications, particularly in quality control of bulk drugs and pharmaceutical formulations. nih.govresearchgate.net These methods are often adapted for desloratadine and its analogs by employing derivatization reagents that react with the secondary amine function in the piperidine (B6355638) ring, a feature shared by this compound.

One such method involves the reaction of desloratadine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which produces a yellow-colored product that can be measured spectrophotometrically at 485 nm or spectrofluorometrically with excitation at 480 nm and emission at 538 nm. nih.govresearchgate.netjst.go.jp Another approach uses 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent, resulting in a product with maximum absorbance at 375 nm. nih.gov The high sensitivity of spectrofluorimetry, in particular, makes it suitable for detecting low levels of analytes. nih.govnih.gov

These derivatization-based methods are designed to be highly specific and can be applied in stability-indicating assays to separate the signal of the parent drug from its degradation products or impurities. nih.govnih.gov

Methodological Validation Parameters Following Regulatory Guidelines (e.g., ICH Q2(R1))

Validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eu Method validation for this compound quantification follows the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics to be evaluated. nih.govaltabrisagroup.comgmp-compliance.org

Precision, accuracy, and robustness are critical validation parameters that ensure the reliability and consistency of an analytical method. europa.eu

Precision is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. ich.org For desloratadine and its analogs, validated HPLC methods demonstrate excellent precision, with the relative standard deviation (%RSD) typically being less than 2%. rjptonline.orgrjptonline.orgresearchgate.net An LC-MS/MS method for desloratadine showed intra- and inter-day precision within 0.7–2.0% and 0.7–2.7%, respectively. nih.govresearchgate.net

Accuracy refers to the closeness of the test results to the true value. It is often determined through recovery studies by spiking a known amount of the analyte into a matrix. For desloratadine, accuracy is generally reported in the range of 98-102%. altabrisagroup.comresearchgate.net One validated LC-MS/MS method demonstrated accuracy within 99.5–104.8%. nih.govresearchgate.net

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate, indicating its reliability during normal usage. europa.eunih.gov A validated RP-HPLC method for desloratadine showed a %RSD for robustness between 0.33 to 1.13 during flow rate variations and 0.73 to 1.02 for wavelength variations. rjptonline.orgrjptonline.org

Validation ParameterMethodologyTypical Acceptance Criteria/ResultsReference
Precision (Intra-day) RP-HPLC%RSD: 0.50 to 1.03 rjptonline.org
Precision (Inter-day) RP-HPLC%RSD: 0.15 to 0.64 rjptonline.org
Precision (Intra- & Inter-day) LC-MS/MS%CV within 0.7–2.7% researchgate.net
Accuracy (% Recovery) RP-HPLC98.29% to 99.37% rjptonline.org
Accuracy (% of Nominal) LC-MS/MS99.5% to 104.8% researchgate.net
Robustness RP-HPLC%RSD < 2% for minor variations rjptonline.org

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijpir.com These parameters are crucial for impurity analysis.

Different analytical techniques yield vastly different sensitivity levels. Highly sensitive spectrofluorimetric and LC-MS/MS methods provide LOD and LOQ values in the nanogram (ng) or even picogram (pg) per milliliter range, making them ideal for trace-level impurity quantification. nih.govnih.gov

MethodologyLODLOQReference
LC-MS/MS50 fg/10 μL injection5.0 pg/mL nih.gov
Spectrofluorimetry (NBD-Cl derivatization)0.004 µg/mL0.012 µg/mL nih.govresearchgate.net
Spectrophotometry (NBD-Cl derivatization)0.112 µg/mL0.340 µg/mL nih.govresearchgate.net
UV Spectrophotometry0.121 µg/mL0.366 µg/mL ijpbs.com
RP-HPLC0.00721 µg/mL0.0210 µg/mL asianpubs.org

Preclinical Pharmacological Investigations of Dechloro Desloratadine in Vitro and Animal Models

Anti-inflammatory and Immunomodulatory Potential in In Vitro Models

Investigation of Nuclear Factor-kappaB (NF-κB) Activity Modulation

In vitro studies have demonstrated that dechloro desloratadine (B1670295), the active metabolite of loratadine (B1675096), modulates the activity of Nuclear Factor-kappaB (NF-κB), a key transcription factor in the inflammatory process. Research using transiently transfected COS-7 cells that co-expressed an NF-κB-luciferase reporter and the histamine (B1213489) H1 receptor showed that these cells exhibited constitutive (basal) NF-κB activity. semanticscholar.orgresearchgate.net

Dechloro desloratadine was shown to inhibit this basal NF-κB activity, classifying it as an inverse agonist at the H1 receptor. semanticscholar.orgresearchgate.netnih.gov When compared to other H1 antihistamines, this compound demonstrated a higher potency in reducing this constitutive activity. The rank order of potency was determined to be: this compound > pyrilamine (B1676287) > cetirizine (B192768) > loratadine > fexofenadine (B15129). semanticscholar.orgresearchgate.net

Furthermore, histamine was found to stimulate the basal NF-κB activity by approximately eight-fold. This compound effectively blocked this histamine-stimulated increase in NF-κB activity. semanticscholar.orgresearchgate.net In this context, its potency was also greater than several other antihistamines, with the following rank order: this compound > cetirizine > pyrilamine > loratadine > fexofenadine. semanticscholar.org It is important to note that neither histamine nor the antihistamines had any effect on NF-κB activity in cells that did not express the H1 receptor, confirming the receptor-mediated mechanism of action. semanticscholar.orgresearchgate.net The inhibition of both basal and stimulated NF-κB activity may contribute to the anti-inflammatory effects of the compound. nih.gov

Table 1: Comparative Potency of H1 Antihistamines in Modulating NF-κB Activity
Activity AssessedRank Order of Potency (Highest to Lowest)
Inhibition of Basal NF-κB ActivityThis compound > pyrilamine > cetirizine > loratadine > fexofenadine
Blockade of Histamine-Stimulated NF-κB ActivityThis compound > cetirizine > pyrilamine > loratadine > fexofenadine

In Vivo Pharmacodynamic Assessments in Animal Models

Blood-Brain Barrier Permeability Studies in Animal Models

Preclinical studies in animal models have consistently shown that this compound has limited ability to cross the blood-brain barrier. nih.govresearchgate.net This characteristic is a key differentiator from first-generation antihistamines, which are known for their sedative properties due to significant central nervous system (CNS) penetration. The low permeability across the blood-brain barrier is a primary reason for the non-sedating profile of this compound. nih.gov In vitro models using porcine brain microvessel endothelial cells have been used to assess the transport of antihistamines and can differentiate between first and second-generation compounds based on their permeability, with second-generation agents like loratadine (the parent compound of this compound) showing restricted entry. researchgate.net

Central Nervous System Activity Profiling in Preclinical Species

Anticholinergic Activity at High Concentrations in Non-Clinical Systems

While generally considered free of antimuscarinic/anticholinergic effects at therapeutic concentrations, in vitro studies have investigated the anticholinergic potential of this compound at higher concentrations. researchgate.net One study examined its effects on carbachol-induced contractions in isolated rabbit iris smooth muscle. In this model, this compound acted as a competitive antagonist at muscarinic receptors, with a pA2 value of 6.67. nih.gov For comparison, the potent anticholinergic agent atropine (B194438) had a much higher pA2 of 9.44 in the same system. nih.gov

In an in vivo study, topical administration of this compound to the conjunctiva of guinea pigs produced a potent and long-lasting mydriasis (pupil dilation), an effect indicative of anticholinergic activity. nih.gov The ED50 for this effect was 2.3 mg/ml. nih.gov It is noteworthy that other second-generation antihistamines, fexofenadine and carebastine, were inactive in this model even at the highest tested concentration of 10 mg/ml. nih.gov These findings suggest that while this compound is highly selective for the H1 receptor, it can exhibit anticholinergic activity at high local concentrations in non-clinical systems. nih.gov

Table 2: In Vitro Anticholinergic Activity in Rabbit Iris Smooth Muscle
CompoundpA2 Value (± SEM)Antagonism Type
This compound6.67 ± 0.09Competitive
Atropine9.44 ± 0.02Competitive
Carebastine5.64 ± 0.04Competitive
Fexofenadine< 4.0-

Metabolic Fate and Biotransformation Studies of Dechloro Desloratadine Non Human Biological Systems

In Vitro Hepatic Microsomal Assays and Metabolite Identification

In vitro hepatic microsomal assays are a standard method to investigate the metabolic stability and identify the primary metabolites of a compound. creative-bioarray.comwuxiapptec.com Studies using rat liver microsomes have successfully characterized the metabolites of desloratadine (B1670295).

In an in vitro study utilizing rat liver microsomes, five distinct metabolites of desloratadine were identified using high-resolution mass spectrometry. nih.gov These included three hydroxylated metabolites, one N-oxide, and one aromatized N-oxide. nih.gov Given that the primary difference between desloratadine and dechloro desloratadine is the absence of a chlorine atom on the benzocycloheptapyridine ring system, it is plausible that this compound would undergo similar phase I oxidative metabolism. The removal of the electron-withdrawing chlorine atom might influence the primary site of hydroxylation on the aromatic ring, potentially making the position of the former chlorine atom susceptible to oxidation.

Table 1: Metabolites of Desloratadine Identified in Rat Liver Microsomal Assays

Metabolite ID Type of Modification Description
M1 Hydroxylation A mono-hydroxylated metabolite.
M2 Hydroxylation A mono-hydroxylated metabolite at a different position than M1.
M3 Hydroxylation A mono-hydroxylated metabolite at a different position than M1 and M2.
M4 N-Oxidation Formation of an N-oxide on the piperidine (B6355638) ring.
M5 Aromatized N-Oxide An uncommon metabolite involving both aromatization and N-oxidation.

Data derived from studies on desloratadine nih.gov

Cytochrome P450 Enzyme Interaction Studies (e.g., Inhibition Potential of CYP3A4, CYP2D6)

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the phase I metabolism of many drugs. Understanding the interaction of a compound with these enzymes, particularly its potential to inhibit them, is critical for predicting drug-drug interactions.

Studies on desloratadine have shown it to be a weak inhibitor of certain CYP enzymes. At a concentration of 10 µM, desloratadine demonstrated weak inhibition (32-48%) of CYP2B6, CYP2D6, and CYP3A4/5, while showing little to no inhibition (<15%) of CYP1A2, CYP2C8, CYP2C9, or CYP2C19. nih.govresearchgate.net However, other research indicated that neither desloratadine nor its primary metabolite, 3-OH-desloratadine, inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 by more than 25% at concentrations significantly higher than therapeutic levels. drugbank.com this compound is expected to have a similarly low potential for CYP inhibition, though direct studies are required for confirmation.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Desloratadine

CYP Enzyme Inhibition Potential Reference
CYP1A2 No significant inhibition (<15%) nih.govdrugbank.com
CYP2B6 Weak inhibition (32-48%) nih.gov
CYP2C8 No significant inhibition (<15%) nih.gov
CYP2C9 No significant inhibition (<15%) nih.govdrugbank.com
CYP2C19 No significant inhibition (<15%) nih.govdrugbank.com
CYP2D6 Weak inhibition (32-48%) nih.govdrugbank.com
CYP3A4/5 Weak inhibition (32-48%) nih.govdrugbank.com

Data represents findings from in vitro studies on desloratadine.

Elucidation of Biotransformation Pathways in Preclinical Models

Preclinical animal models are invaluable for understanding the in vivo metabolism of drug candidates. Studies in mice have shed light on the species-specific metabolic pathways of desloratadine.

In chimeric mice with humanized livers, the metabolic profile of desloratadine closely mirrored that observed in humans, with 3-hydroxydesloratadine (B129375) and its subsequent O-glucuronide being the major metabolites. nih.gov In contrast, control mice predominantly formed 5- and 6-hydroxydesloratadine. nih.gov This suggests that the site of hydroxylation is a key species-dependent variable in the metabolism of this compound class.

For this compound, the primary biotransformation pathways in preclinical models would likely also involve initial hydroxylation followed by phase II glucuronidation. The specific regioselectivity of the hydroxylation would need to be determined but would be expected to occur on the benzocycloheptapyridine ring system or the piperidine ring.

The key biotransformation pathways for the parent compound, desloratadine, include:

Hydroxylation: The addition of a hydroxyl (-OH) group is a primary step. In humanized models, this occurs at the 3-position of the benzocycloheptapyridine ring. nih.gov

Glucuronidation: Following hydroxylation, the compound undergoes conjugation with glucuronic acid, a phase II reaction that increases water solubility and facilitates excretion. nih.gov

Impact of Structural Modifications on Metabolic Stability

Structural modifications are a key strategy in medicinal chemistry to enhance the metabolic stability of a drug candidate, thereby improving its pharmacokinetic profile. researchgate.net The difference between desloratadine and this compound—the presence or absence of a chlorine atom—is a classic example of a structural modification that can impact metabolism.

Halogen atoms, such as chlorine, are often introduced into a drug molecule to block a metabolically labile site. The carbon-chlorine bond is strong, and oxidation at this position is generally disfavored. Consequently, the absence of the chlorine atom in this compound may create a new "metabolic soft spot." The position on the aromatic ring where chlorine is present in desloratadine could become a primary site of CYP-mediated oxidation (hydroxylation) in this compound.

Structure Activity Relationship Sar Elucidation for Dechloro Desloratadine and Analogs

Correlation of Structural Features with Pharmacological Activity

The pharmacological profile of dechloro desloratadine (B1670295) and related compounds is intricately linked to three key structural components: the presence or absence of a chlorine atom on the tricyclic ring, the nature of the tricyclic system itself, and the properties of the amine moiety.

The chlorine atom at the 8-position of the tricyclic ring system of desloratadine is a notable feature. While specific quantitative data directly comparing the H1 receptor binding affinity of dechloro desloratadine to desloratadine is not extensively available in publicly accessible literature, the role of halogen substituents in the broader class of H1 receptor antagonists has been studied. Halogen atoms can influence a molecule's electronic distribution, lipophilicity, and metabolic stability, all of which can impact pharmacological activity.

In many pharmacologically active compounds, the introduction of a halogen atom can lead to enhanced binding affinity due to favorable interactions with the receptor's binding pocket. Conversely, its removal might lead to a decrease in potency. The precise impact of the chlorine atom in desloratadine on its H1 receptor affinity would depend on the specific interactions it forms within the binding site. Without direct comparative experimental data for this compound, it is hypothesized that the chlorine atom in desloratadine likely contributes to its high binding affinity. Desloratadine is known to be a potent H1 receptor antagonist with a high binding affinity (Ki) of approximately 0.4 nM. medicopublication.com The removal of this chlorine atom to form this compound would likely alter the electronic and steric properties of the molecule, which could, in turn, affect its interaction with the H1 receptor.

CompoundModificationReported H1 Receptor Affinity (Ki)Relative Potency Comparison
DesloratadineChlorine at position 8~0.4 nMSignificantly more potent than loratadine (B1675096)
This compoundAbsence of chlorine at position 8Data not readily available in literatureExpected to be less potent than desloratadine

The tricyclic ring system is a cornerstone of the pharmacophore for many potent H1 receptor antagonists, including desloratadine and its analogs. This rigid scaffold plays a significant role in orienting the other key functional groups for optimal interaction with the H1 receptor. Studies have shown that the rigidity and conformation of the tricyclic system directly influence the binding affinity and kinetics of these ligands.

Research on various H1 receptor antagonists has demonstrated that a tricyclic framework generally leads to higher affinity and a longer residence time at the receptor compared to more flexible, non-tricyclic structures. This prolonged receptor occupancy can contribute to a longer duration of action. The specific geometry of the tricyclic system in desloratadine, a dibenzo nih.govresearchgate.netcyclohepta[1,2-b]pyridine derivative, is crucial for its potent antihistaminic activity.

The amine moiety, typically a piperidine (B6355638) ring in the case of desloratadine and its analogs, is another critical feature for H1 receptor binding. This basic nitrogen atom is generally understood to form a key ionic interaction with a conserved aspartate residue (Asp107) in the third transmembrane domain of the H1 receptor. This salt bridge is a primary anchoring point for the ligand within the binding pocket.

Modifications to the amine group can significantly impact binding affinity and selectivity. For instance, the nature of the substituent on the piperidine nitrogen can influence potency and pharmacokinetic properties. Structure-activity relationship studies on desloratadine analogs have explored various substitutions at this position, revealing that the size and nature of the substituent are critical for maintaining high affinity. nih.govresearchgate.net

Computational Modeling and Molecular Docking Simulations for H1 Receptor Antagonists

Computational approaches, including molecular modeling and docking simulations, have become invaluable tools for elucidating the binding modes of H1 receptor antagonists and guiding the design of new, more potent, and selective compounds. nih.gov These in silico methods allow for the visualization of ligand-receptor interactions at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

These computational models can also be used to predict the potential impact of structural modifications, such as the removal of the chlorine atom in this compound. By calculating the change in binding energy, these simulations can provide a rationale for observed differences in activity between analogs and guide the synthesis of novel compounds with improved pharmacological profiles.

Design and Synthesis of Novel this compound Analogs for Targeted SAR Exploration

The design and synthesis of novel analogs of this compound are essential for a comprehensive exploration of the structure-activity relationships within this chemical series. nih.govresearchgate.netnih.gov By systematically modifying different parts of the molecule, researchers can probe the specific requirements for optimal H1 receptor antagonism.

Synthetic strategies often focus on three main areas of the molecule:

The Tricyclic Core: Introducing different substituents or altering the ring structure to investigate the electronic and steric requirements of this region.

The Piperidine Moiety: Modifying the substituents on the nitrogen atom to explore the impact on potency, selectivity, and pharmacokinetic properties.

The Linker: While less common for this scaffold, alterations to the linkage between the tricyclic system and the piperidine ring could also be explored.

Degradation Pathways and Environmental Stability Research of Dechloro Desloratadine

Photodegradation and Other Environmental Transformation Processes

The photostability of molecules is a critical factor in determining their environmental fate and persistence. Studies on desloratadine (B1670295) have shown that it can undergo degradation upon exposure to UV light, and this process is often accelerated by heat. researchgate.net It is plausible that dechloro desloratadine exhibits similar photosensitivity. The transformation process likely involves the absorption of UV radiation, leading to the formation of excited-state species that can then undergo various reactions, such as oxidation or rearrangement, to form different photoproducts.

Chemical Stability Under Various Conditions

The chemical stability of this compound, much like its parent compound, is susceptible to various environmental factors, including pH, temperature, and the presence of oxidizing or reducing agents.

Oxidative Degradation Pathways

Oxidative degradation is a common pathway for many pharmaceutical compounds. Desloratadine has been shown to be susceptible to oxidation, which can lead to the formation of several degradation products, including N-oxide derivatives. pharmaffiliates.com It is anticipated that this compound would also be vulnerable to oxidative stress. The tertiary amine in the piperidine (B6355638) ring is a likely site for oxidation, potentially forming the corresponding N-oxide. The presence of other susceptible functional groups could also lead to the formation of various hydroxylated or carbonylated degradants.

Reductive Degradation Pathways

Substitution Reaction Studies

While specific substitution reaction studies on this compound are not extensively documented, the aromatic rings in its structure could potentially undergo substitution reactions under certain conditions. However, such reactions are generally less common degradation pathways compared to oxidation and hydrolysis for this class of compounds.

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for quality control in pharmaceutical manufacturing. For desloratadine, several degradation products have been identified, arising from processes such as oxidation, hydrolysis, and interaction with excipients. google.com Given the structural relationship, it is reasonable to hypothesize that this compound would generate a similar profile of degradation products, with modifications stemming from the absence of the chlorine atom.

Some of the potential degradation products of desloratadine, which may have analogous counterparts for this compound, include:

Dehydrodesloratadine : Formed through an oxidation process. usp.org

N-Formyldesloratadine : A major degradation product formed in the presence of certain excipients like lactose. google.com

Desloratadine N-Oxide : An oxidative degradation product. pharmaffiliates.com

The following table summarizes known impurities and degradation products related to desloratadine, which can serve as a reference for potential degradation products of this compound.

Compound Name CAS Number Molecular Formula Type
Dehydro Desloratadine117811-20-8C₁₉H₁₇ClN₂Impurity/Degradant
Desloratadine N-Oxide169253-26-3C₁₉H₁₉ClN₂OImpurity/Degradant
8-Dechloro-7-chloro Desloratadine1346601-53-3C₁₉H₁₉ClN₂Impurity
8-Dechloro-10-chloro Desloratadine1346600-61-0C₁₉H₁₉ClN₂Impurity
8-Dechloro-9-chloro Desloratadine117811-13-9C₁₉H₁₉ClN₂Impurity

Broader Research Applications and Significance of Dechloro Desloratadine

Advancements in Pharmaceutical Manufacturing Processes and Regulatory Compliance

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). google.comgeneesmiddeleninformatiebank.nl Dechloro desloratadine (B1670295) serves as a crucial reference standard in this context, enabling advancements in manufacturing and ensuring compliance.

Role in Quality Control and Process Optimization: In the synthesis of desloratadine, impurities such as Dechloro desloratadine can arise. synzeal.com Pharmaceutical manufacturers must monitor and control the levels of such impurities to ensure the final product meets the required purity standards. geneesmiddeleninformatiebank.nleuropa.eu The availability of highly characterized this compound as a reference material is essential for:

Analytical Method Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the presence of this specific impurity in batches of desloratadine. synzeal.comnih.govrjptonline.org These methods must be selective enough to separate the API from all related substances. nih.gov

Process Monitoring: During the manufacturing process, chemists can use the reference standard to identify and monitor the formation of this compound, allowing for the optimization of reaction conditions to minimize its generation. google.com

Batch Release Testing: Ensuring that each batch of the final drug product complies with the pharmacopoeial specifications and regulatory limits for impurities before it is released to the market. geneesmiddeleninformatiebank.nlhpra.ie

Regulatory Compliance: Meeting Good Manufacturing Practice (GMP) and ICH requirements is mandatory for the approval and marketing of any pharmaceutical product. google.com The use of certified reference standards for impurities like this compound is a key component of the documentation submitted to regulatory authorities. synzeal.comusp.org This demonstrates that the manufacturer has robust control over their process and can consistently produce a high-quality drug substance. europa.euhpra.ie

Table 1: Role of this compound in Pharmaceutical Manufacturing
Application AreaSpecific Use of this compoundImpact on Manufacturing and Compliance
Analytical Method DevelopmentAs a reference standard to establish method selectivity, accuracy, and precision.Ensures reliable detection and quantification of the impurity. nih.gov
Quality Control (QC)Routine testing of raw materials, in-process samples, and final API.Guarantees batch-to-batch consistency and adherence to purity specifications. synzeal.comgeneesmiddeleninformatiebank.nl
Regulatory SubmissionsDocumentation of impurity profiling and control strategies for agencies like the EMA and FDA.Demonstrates robust process control and facilitates drug approval. europa.euhpra.ie

Contribution to Understanding Antihistamine Metabolism and Potential Drug Interactions in Preclinical Models

Ensuring Purity in Metabolic Studies: Desloratadine undergoes extensive metabolism to form active metabolites, with 3-hydroxydesloratadine (B129375) being a major one. nih.govnih.govjocpr.com Preclinical studies using in vitro systems like human liver microsomes or in vivo animal models are crucial for elucidating these metabolic pathways. nih.govnih.govresearchgate.net The use of this compound as a reference standard is vital to ensure that the desloratadine used in these experiments is pure and that the observed metabolites are derived from the API, not from its impurities. Analytical methods validated using the this compound standard can confirm its absence or its separation from the API and its true metabolites during analysis.

Evaluating Drug Interaction Potential: Preclinical assessments of drug-drug interaction potential, particularly concerning the inhibition or induction of cytochrome P450 (CYP) enzymes, require a highly pure substrate. nih.govresearchgate.net If an impurity has its own inhibitory or inductive effects on these enzymes, it could lead to a misinterpretation of the parent drug's interaction profile. By using this compound as a reference standard, researchers can confirm the purity of the desloratadine being tested, thereby ensuring that any observed interactions are attributable solely to the desloratadine molecule itself. nih.govdrugbank.com This analytical diligence is critical for predicting potential clinical drug interactions accurately.

Development as a Chemical Probe or Research Tool in Pharmacological Studies

While not a chemical probe in the traditional sense of a molecule used to identify and label proteins, this compound functions as an essential analytical research tool. Its primary role in pharmacological studies is to serve as a well-characterized standard for ensuring the quality and integrity of the research itself.

A Tool for Analytical Specificity: Pharmacological research to characterize the activity of desloratadine, for instance, at the histamine (B1213489) H1 receptor, relies on using desloratadine of known purity. rti.orgrsc.org The availability of this compound allows for the development of highly specific analytical methods that can differentiate the parent compound from its process-related impurities. nih.gov This guarantees that the observed pharmacological effects are a direct result of the intended drug molecule.

Impurity Profiling and Reference Standard: this compound is commercially available as a certified reference material for this purpose. synzeal.comusp.org Its use is standard practice in:

Pharmacological Screening: Ensuring the purity of compounds in high-throughput screening campaigns.

Mechanism of Action Studies: Confirming that the compound under investigation is not contaminated with impurities that could affect the experimental outcome.

Stability Studies: Identifying and quantifying specific degradation products, where this compound could potentially be a degradant under certain stress conditions. scispace.com

Table 2: this compound as a Research Tool
Research AreaFunction of this compoundSignificance
PharmacologyReference standard to confirm purity of desloratadine used in assays.Ensures that observed biological activity is solely due to the API. rti.org
Preclinical PharmacokineticsAnalytical standard to resolve API from impurities in biological matrices.Allows for accurate measurement of API and metabolite concentrations. nih.govnih.gov
Pharmaceutical AnalysisPrimary tool for the development, validation, and transfer of analytical methods.Underpins the reliability of all quality control testing for desloratadine. nih.govrjptonline.org

Environmental Occurrence and Ecotoxicological Assessment of Dechloro Desloratadine

Presence in Aquatic Environments as a Transformation Product of Desloratadine (B1670295)

Dechloro desloratadine is recognized as a potential transformation and degradation product of desloratadine. While analytical methods for the detection of desloratadine in aqueous matrices exist, specific monitoring data on the environmental occurrence of this compound is not extensively documented in peer-reviewed literature. However, the parent compound, desloratadine, has been detected in treated wastewater and surface waters, suggesting the potential for its transformation products, including this compound, to be present in these environments. The formation of such products can occur through various processes, including metabolism in humans and subsequent excretion, as well as through degradation processes within wastewater treatment plants and in the natural environment.

Acute and Chronic Ecotoxicity Studies in Aquatic Organisms

The ecotoxicological effects of desloratadine and its transformation products have been investigated in several aquatic organisms, providing crucial insights into the potential environmental risk of these compounds. While studies may not explicitly name "this compound," they often assess the toxicity of various transformation products (TPs) formed under simulated environmental conditions, such as exposure to UV light. For the purposes of this assessment, the ecotoxicity data for the primary photodegradation products of desloratadine are considered indicative of the potential effects of this compound.

Bioassays in Algal Species (e.g., Pseudokirchneriella subcapitata)

Studies on the effects of desloratadine's transformation products on the freshwater green alga Pseudokirchneriella subcapitata have been conducted to assess their impact on primary producers in aquatic ecosystems.

Table 1: Chronic Ecotoxicity of Desloratadine Transformation Products on Pseudokirchneriella subcapitata

Endpoint Concentration (µg/L) Exposure Duration
EC50 (Growth Inhibition) >1000 72 hours

These results indicate that the transformation products of desloratadine exhibit low chronic toxicity to this algal species.

Bioassays in Rotifer Species (e.g., Brachionus calyciflorus)

The acute toxicity of desloratadine's transformation products has been evaluated using the freshwater rotifer Brachionus calyciflorus, a common model organism for ecotoxicological testing.

Table 2: Acute Ecotoxicity of Desloratadine Transformation Products on Brachionus calyciflorus

Endpoint Concentration (µg/L) Exposure Duration

The findings suggest that the acute toxicity of these transformation products to Brachionus calyciflorus is also low.

Bioassays in Crustacean Species (e.g., Thamnocephalus platyurus, Ceriodaphnia dubia)

The sensitivity of crustacean species to desloratadine's transformation products has been assessed through both acute and chronic bioassays.

Table 3: Acute Ecotoxicity of Desloratadine Transformation Products on Thamnocephalus platyurus

Endpoint Concentration (µg/L) Exposure Duration

Table 4: Acute and Chronic Ecotoxicity of Desloratadine Transformation Products on Ceriodaphnia dubia

Endpoint Concentration (µg/L) Exposure Duration
LC50 (Lethality) >1000 48 hours
EC50 (Immobilization) >1000 48 hours

Similar to the other tested organisms, the transformation products of desloratadine demonstrate low acute and chronic toxicity to these crustacean species.

Environmental Fate and Transport Mechanisms

Specific data on the environmental fate and transport mechanisms of this compound are limited in the available scientific literature. However, the characteristics of the parent compound, desloratadine, can provide some insights. Desloratadine is known to be relatively persistent in the environment and can undergo photodegradation. The formation of this compound is a plausible outcome of such degradation pathways.

Q & A

Q. How can researchers validate analytical methods for quantifying desloratadine in pharmaceutical formulations?

Method validation should follow ICH guidelines, assessing linearity, precision, accuracy, LOD, and LOQ. For example, linearity is established via calibration curves (e.g., 0.05–3.00 µg/spot for TLC), with triplicate measurements to ensure reproducibility. Accuracy is determined using the standard addition method, while precision is quantified via relative standard deviation (RSD%) of densitometric peaks . UV-Vis spectrophotometry (e.g., Lambda 25) and chromatographic techniques (e.g., UPLC) are recommended for robust quantification .

Q. What experimental design considerations are critical for transferring desloratadine assay methods between laboratories?

A lifecycle-based metrological approach should define target uncertainty (precision, accuracy) and acceptance criteria. For example, batch-specific parameters (e.g., average desloratadine content ± uncertainty) must align with ATP requirements. Experiments using Mettler Toledo balances and Class A volumetric glassware ensure reproducibility. Post-transfer validation involves comparing results against predefined criteria .

Q. How should stability studies for desloratadine under stress conditions (e.g., UV light, heat) be designed?

Accelerated aging experiments require controlled exposure to UV light (e.g., 254 nm) and elevated temperatures (e.g., 40–60°C). Post-stress analysis via GC-MS (e.g., Agilent 7890A) identifies degradation products. Sample preparation involves dissolving desloratadine in ethanol, filtering, and adjusting to 1 mg/mL for consistency. Stability-indicating methods (e.g., UPLC) must resolve parent and degradation peaks .

Advanced Research Questions

Q. How can chemometric models like PARAFAC resolve spectral interferences in desloratadine quantification?

Parallel Factor Analysis (PARAFAC) decomposes 3D pH-absorbance datasets (wavelength, pH, concentration) to isolate desloratadine’s spectral and pH profiles. This enables simultaneous determination of pKa and drug concentration in syrup formulations, validated against UPLC results. The method requires wavelength scanning (e.g., 200–400 nm) across pH gradients and PARAFAC algorithm optimization .

Q. What methodologies address contradictions in desloratadine’s biopharmaceutical classification (BCS)?

Conflicting permeability data can be resolved using dual models: (1) Caco-2 cell assays (vs. metoprolol as a high-permeability standard) and (2) PAMPA artificial membranes. Luminal stability (>95% recovery) and low active transport (confirmed via inhibition studies) support BCS Class I classification. Dissolution testing in biorelevant media (e.g., FaSSIF) further validates absorption consistency .

Q. How do metabolic polymorphisms impact desloratadine pharmacokinetic studies?

Approximately 6% of populations are poor metabolizers (CYP-mediated 3-hydroxylation deficiency), leading to prolonged half-life (>50 hours). Population pharmacokinetic modeling accounts for age-dependent clearance (e.g., pediatric dosing adjustments: 1 mg for 6–11 months, 1.25 mg for 12–23 months). Studies should stratify cohorts by metabolizer status using AUC ratios (3-hydroxydesloratadine/desloratadine <0.1) .

Q. What strategies reconcile conflicting data on desloratadine’s torsadogenic risk?

While FAERS reports link desloratadine to torsades de pointes (TdP), preclinical models (e.g., hERG channel assays) show low affinity. Researchers should contextualize clinical data with in vitro cardiac safety pharmacology (e.g., Langendorff heart preparations) and population-based studies to assess arrhythmia incidence vs. antihistamine efficacy .

Methodological Challenges

Q. How can researchers optimize chromatographic conditions for desloratadine impurity profiling?

A validated UPLC method using BEH C18 columns (1.7 µm) and gradient elution (acetonitrile-phosphate buffer) achieves resolution of desloratadine and 12 impurities. Forced degradation studies (acid/base hydrolysis, oxidation) identify critical impurities, with LOQ ≤0.05% .

Q. What in vitro models best predict desloratadine’s in vivo absorption variability?

Dynamic dissolution systems (e.g., USP Apparatus IV) coupled with permeability assays (e.g., rat intestinal sacs) mimic luminal conditions. Carbonated solutions (pH 1.2–6.8) and mucus layer simulations improve correlation to human bioavailability (≥88%) .

Data Interpretation and Reporting

Q. How should conflicting preclinical reproductive toxicity data inform risk assessment?

While rat studies show male fertility reduction at 12 mg/kg (65× human exposure), no effects occur at 3 mg/kg (10×). Researchers must apply allometric scaling (e.g., body surface area) and margin-of-safety calculations (AUC ratios) to extrapolate findings. Reproductive toxicity protocols should include F1 offspring monitoring (e.g., righting reflex, body weight) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.